molecular formula C14H13FN2OS B3004912 4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-09-2

4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B3004912
CAS No.: 898444-09-2
M. Wt: 276.33
InChI Key: UJLOABVPJMALLF-UHFFFAOYSA-N
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Description

4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C14H13FN2OS and its molecular weight is 276.33. The purity is usually 95%.
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Scientific Research Applications

Affinity Towards Adenosine Receptors

Compounds structurally related to 4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, particularly 1,2,3-triazolo[4,5-d]pyrimidines with various substituents, have been explored for their affinity towards adenosine receptors. For example, certain derivatives displayed high affinity and selectivity for the A1 receptor subtype. The presence of a fluorine atom on the benzyl group significantly influenced receptor binding affinity, particularly when positioned orthogonally (Betti et al., 1999).

Antiproliferative Studies

A series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, including molecules similar to this compound, demonstrated significant antiproliferative effects on certain cancer cell lines. One specific compound showed notable activity against HCT-116 cells (Harsha et al., 2018).

Antioxidant Activity

The antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which is structurally related to the compound , has been studied. The antiradical activity was found to significantly depend on the structure of the substituent in the thioether fragment of the base molecule (Kononevich et al., 2014).

Anti-Cancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their anti-cancer properties. For instance, certain fluorinated coumarin–pyrimidine hybrids displayed significant cytotoxicity against human cancer cell lines, with some showing greater potency than the standard drug Cisplatin (Hosamani et al., 2015).

Anti-Inflammatory and Antinociceptive Activity

Thiazolo[3,2-a]pyrimidine derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Some of these compounds showed significant activities in these areas, with lower ulcerogenic activity and higher ALD50 values (Alam et al., 2010).

Antiviral Activity

Thio analogues of pyrimidines, structurally akin to this compound, have been studied for their potential antiviral activity, particularly as inhibitors of HIV-1 multiplication in vitro. Alterations in the pyrimidine ring, such as alkylthio or cycloalkylthio substituents, led to derivatives that were more potent than their counterparts (Mai et al., 1995).

Hepatitis B Inhibitor

A compound with a similar structure, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and evaluated as a new inhibitor of hepatitis B. This substance demonstrated nanomolar inhibitory activity against the Hepatitis B virus in vitro (Ivashchenko et al., 2019).

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-10-4-1-3-9(7-10)8-19-13-11-5-2-6-12(11)16-14(18)17-13/h1,3-4,7H,2,5-6,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLOABVPJMALLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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